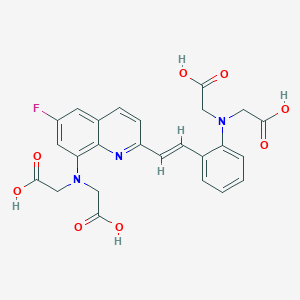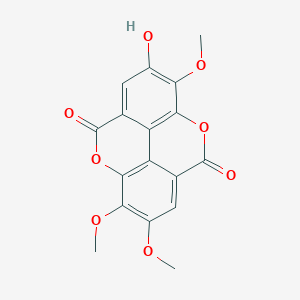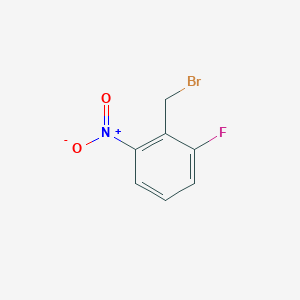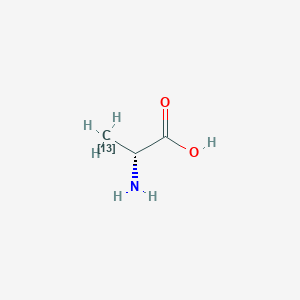
Thiophene-3-carbonitrile
Overview
Description
Thiophene-3-carbonitrile is a chemical compound with the molecular formula C5H3NS . It is also known by other names such as 3-Cyanothiophene and 3-Thiophenecarbonitrile . The molecular weight of this compound is 109.15 g/mol .
Synthesis Analysis
The synthesis of thiophenic derivatives, including this compound, has been reported in various studies . These syntheses often result in good yields (88–90%) and are undertaken in mild reaction conditions .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C5H3NS/c6-3-5-1-2-7-4-5/h1-2,4H . The compound’s structure can also be described by its Canonical SMILES string: C1=CSC=C1C#N .
Chemical Reactions Analysis
Thiophene-based compounds, including this compound, have been the subject of numerous studies due to their potential biological activity . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 109.15 g/mol . It has a computed XLogP3-AA value of 1.3, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 108.99862027 g/mol . It has a topological polar surface area of 52 Ų and a heavy atom count of 7 .
Scientific Research Applications
Synthesis and Chemical Transformations
- Thiophene-3-carbonitrile N-oxides undergo 1,3-dipolar cycloaddition to form disubstituted isoxazolines, showcasing potential in chemical synthesis and transformations (Krayushkin et al., 1988).
- New thiophene–furan–thiophene type monomers derived from 2,5-di(thiophen-2-yl)furan-3-carbonitriles were synthesized, offering applications in electrochemical polymerization and electrochromic devices (Abaci et al., 2016).
Material Science and Engineering
- Thiophene-based imine compounds derived from 2-amino this compound have been explored for their electrochemical, photophysical, and thermal properties, indicating potential applications in materials science and engineering (Yildiz et al., 2017).
Catalysis and Energy Applications
- This compound derivatives were investigated as nitrogen-containing carbon nanostructured catalysts for oxygen reduction reactions, relevant in fuel cell technology (Biddinger et al., 2010).
Pharmaceutical and Biological Research
- This compound containing Schiff bases exhibited antibacterial activities, showing promise in pharmaceutical research and antimicrobial applications (Khan et al., 2013).
Solid-State Chemistry
- 2,4,5-Trisubstituted this compound derivatives synthesized on a solid support have applications in solid-state chemistry, demonstrating the versatility of this compound in material synthesis (Lee et al., 2014).
Mechanism of Action
Target of Action
3-Cyanothiophene, also known as 3-Thiophene acetonitrile, 3-Thiophenecarbonitrile, or Thiophene-3-carbonitrile, is an important heterocyclic scaffold in bioorganic and medicinal chemistry . It serves as a useful synthetic intermediate in various chemical reactions . .
Mode of Action
The mode of action of 3-Cyanothiophene is largely dependent on its role as a synthetic intermediate. It is used in the formation of various derivatives via multi-component reactions . The resulting derivatives may interact with different biological targets, leading to various biochemical effects.
Biochemical Pathways
3-Cyanothiophene is involved in the synthesis of various thiophene derivatives . These derivatives can participate in different biochemical pathways depending on their structure and functional groups.
Result of Action
The molecular and cellular effects of 3-Cyanothiophene’s action would depend on the specific derivative synthesized from it. For instance, a donor polymer based on 3-Cyanothiophene has been used in the development of high-efficiency organic solar cells . .
Safety and Hazards
Thiophene-3-carbonitrile is toxic if swallowed and harmful in contact with skin or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
Properties
IUPAC Name |
thiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NS/c6-3-5-1-2-7-4-5/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXCEVHRIVLFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167707 | |
| Record name | Thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1641-09-4 | |
| Record name | 3-Thiophenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1641-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene-3-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophene-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of thiophene-3-carbonitrile?
A1: The molecular formula of this compound is C5H3NS, and its molecular weight is 109.15 g/mol. []
Q2: How can this compound be spectroscopically characterized?
A2: Researchers frequently utilize techniques like FT-IR, 1H NMR, 13C-APT NMR, and Mass Spectrometry to characterize this compound and its derivatives. [, , , , , , ]
Q3: What is the typical conformation of the thiophene ring in this compound derivatives?
A3: X-ray diffraction studies consistently reveal that the thiophene ring in this compound derivatives adopts a planar conformation. [, , , ]
Q4: What is the Gewald reaction, and how is it relevant to this compound?
A4: The Gewald reaction is a prominent method for synthesizing 2-aminothiophenes, including this compound derivatives. This multi-component reaction typically involves a ketone, an activated nitrile (like malononitrile), and elemental sulfur. [, , , , , ]
Q5: Can potassium carbonate be used as a catalyst in the synthesis of this compound?
A5: Yes, potassium carbonate has been successfully employed as a heterogeneous solid base catalyst in the Gewald reaction to synthesize 2-amino-4,5,6,7-tetrahydrobenzo[b]this compound, a key intermediate for this compound derivatives. [, ]
Q6: What types of reactions are commonly employed to modify this compound?
A6: this compound derivatives undergo various modifications, including: * Schiff base formation: Reaction with aldehydes to create Schiff base derivatives with potential biological activities. [, , , , , , ] * Acylation: Reaction with acylating agents like trifluoroacetic anhydride to introduce amide functionalities. [] * Nucleophilic substitution: Reactions with amines to substitute chlorine atoms in derivatives like 4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine. []
Q7: What are the potential therapeutic applications of this compound derivatives?
A7: Research suggests that this compound derivatives hold promise for various therapeutic applications, including: * Antifungal agents: Exhibiting activity against Candida species and other fungal pathogens. [, , ] * Anti-inflammatory agents: Demonstrating comparable activity to indomethacin and acetylsalicylic acid in some studies. [] * Antiproliferative agents: Showing potential against various cancer cell lines, including those derived from colon, liver, and lung cancers. [, , , ] * Anticonvulsant agents: Exhibiting potential in animal models for treating seizures. [] * CNS antidepressants: Demonstrating activity in behavioral and CNS antidepressant assays. []
Q8: Have any this compound derivatives entered clinical trials?
A8: Yes, JNJ-26990990, a this compound derivative, has been explored as an anticonvulsant agent. Researchers have successfully developed stable and radioactive isotope-labeled versions of this compound and its metabolites. []
Q9: How does the structure of this compound derivatives influence their biological activity?
A9: Structure-activity relationship (SAR) studies indicate that modifications to the this compound core structure significantly impact its biological activity. * Substitutions on the thiophene ring, particularly at the 2-position with aryl or heteroaryl groups, can enhance antifungal and antiproliferative properties. [, , ] * Incorporation of cycloalkyl groups, like cyclohexyl or cycloheptyl, at specific positions can influence antifungal and antiproliferative activities. [] * Introduction of specific pharmacophores, such as those targeting MurF enzyme, can lead to potent antibacterial activity. [] * Formation of Schiff bases with diverse aldehydes allows for fine-tuning of pharmacological profiles. [, , , ]
Q10: How does the solubility of this compound impact its pharmacological potential?
A10: this compound derivatives often suffer from poor aqueous solubility, which can hinder their clinical application. []
Q11: Are there strategies to enhance the solubility and bioavailability of this compound derivatives?
A11: Yes, researchers are exploring formulation strategies to improve the solubility and bioavailability of these compounds. One promising approach involves forming binary systems with β-cyclodextrin (βCD), enhancing solubility and potentially improving pharmacological activity. []
Q12: Are there any known toxicity concerns with this compound derivatives?
A12: While some studies indicate potential therapeutic benefits, comprehensive toxicity evaluations of this compound derivatives are still underway. Assessing long-term effects and potential adverse events is crucial for future drug development efforts.
Q13: Do this compound derivatives find applications in materials science?
A13: Yes, some this compound derivatives exhibit interesting optical and electronic properties, making them suitable for materials science applications. [, , , ]
Q14: How is computational chemistry used in this compound research?
A14: Computational techniques play a vital role in understanding and predicting the properties and behavior of this compound derivatives. Researchers utilize: * Density functional theory (DFT): To optimize geometries, predict NMR chemical shifts, and explore bonding interactions. [, , , ] * Molecular docking: To investigate binding modes with target proteins, like MurF and COX-2 enzymes, aiding in the design of more potent inhibitors. [, ] * Molecular dynamics (MD) simulations: To assess the stability of ligand-protein complexes and understand drug-target interactions. [] * Quantitative Structure-Activity Relationship (QSAR) modeling: To correlate chemical structures with biological activities, guiding the design of novel derivatives with enhanced properties. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B159069.png)
